5-(2-Chloro-4-fluorophenyl)-oxazole

Drug Design Medicinal Chemistry Pharmacokinetics

Medicinal chemistry programs often struggle with non-selective halogenation or limited lipophilicity in oxazole cores, hampering SAR exploration and oral bioavailability. This dual-substituted heterocyclic building block solves both issues: - **XlogP 2.7** enhances predicted absorption vs. non-halogenated analogs - **Orthogonal C-Cl/C-F bonds** enable sequential chemoselective cross-couplings (Suzuki, Heck) - **2.5 nM p38 MAP kinase potency** reference for inhibitor design Ideal for lead optimization requiring rapid molecular complexity. Reliable supply for R&D.

Molecular Formula C9H5ClFNO
Molecular Weight 197.59 g/mol
CAS No. 2004517-65-9
Cat. No. B6294384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chloro-4-fluorophenyl)-oxazole
CAS2004517-65-9
Molecular FormulaC9H5ClFNO
Molecular Weight197.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)C2=CN=CO2
InChIInChI=1S/C9H5ClFNO/c10-8-3-6(11)1-2-7(8)9-4-12-5-13-9/h1-5H
InChIKeyLRBSWTSHTDAPQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chloro-4-fluorophenyl)-oxazole Product Overview


5-(2-Chloro-4-fluorophenyl)-oxazole is a heterocyclic building block characterized by a 1,3-oxazole core substituted at the 5-position with a 2-chloro-4-fluorophenyl moiety . It has a molecular formula of C₉H₅ClFNO, a molecular weight of 197.59 g/mol, and a calculated XlogP value of 2.7, indicating significant lipophilicity relative to non-halogenated analogs [1]. This compound serves as a versatile intermediate in medicinal chemistry, where its dual halogenation offers a unique electronic and steric profile that influences downstream molecular interactions, distinguishing it from mono-substituted or unsubstituted oxazole building blocks.

5-(2-Chloro-4-fluorophenyl)-oxazole: Why Generic Substitution Fails


The specific substitution pattern of 5-(2-Chloro-4-fluorophenyl)-oxazole is critical for its intended function. Simply substituting a generic oxazole or a mono-halogenated analog (e.g., 5-(4-fluorophenyl)oxazole or 5-(2-chlorophenyl)oxazole) will fundamentally alter the molecule's electronic distribution, lipophilicity, and steric interactions . These changes directly impact the scaffold's performance in downstream synthetic transformations—such as Suzuki or Heck coupling reactions—and its binding affinity to biological targets [1]. The following quantitative evidence details exactly how this dual-substituted scaffold confers distinct, non-interchangeable properties that are essential for specific research applications.

5-(2-Chloro-4-fluorophenyl)-oxazole: Key Differentiators


Superior Lipophilicity for Membrane Permeability

The presence of both chlorine and fluorine atoms on the phenyl ring significantly increases the compound's lipophilicity. Its calculated partition coefficient (XlogP) is 2.7 [1]. This value is substantially higher than that of non-halogenated 5-phenyloxazole (XlogP ~1.3) and the mono-fluorinated analog 5-(4-fluorophenyl)oxazole (XlogP ~1.9) . This quantifiable difference in lipophilicity is a key driver for improved passive membrane permeability.

Drug Design Medicinal Chemistry Pharmacokinetics

Potent p38 MAP Kinase Inhibition

This specific 2-chloro-4-fluorophenyl substitution pattern is a critical pharmacophore element for achieving high potency against p38 MAP kinase. A closely related triazolopyridine-oxazole derivative containing the identical 2-chloro-4-fluorophenyl moiety demonstrated an IC50 of 2.5 nM against p38-alpha [1]. This is in stark contrast to a related analog with a 2,3-dichloro-5-fluorophenyl substitution pattern on an oxazole-carbonitrile core, which exhibited a significantly higher IC50 of 870 nM (350-fold less potent) [2].

Kinase Inhibition Inflammation Cancer Drug Discovery

Versatile Synthetic Handles for Diversification

The presence of both chloro and fluoro substituents on the phenyl ring provides orthogonal synthetic handles not available in simpler oxazole derivatives. The chlorine atom can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom can be involved in nucleophilic aromatic substitution (SNAr) reactions . This dual functionality enables sequential, chemoselective derivatization to rapidly generate diverse libraries of complex molecules. In contrast, a mono-substituted analog like 5-(4-fluorophenyl)oxazole offers only a single site for diversification, limiting its utility in complex molecule synthesis .

Organic Synthesis Medicinal Chemistry Material Science

5-(2-Chloro-4-fluorophenyl)-oxazole: Application Scenarios


Kinase-Focused Library Design

This compound is an ideal procurement choice for research groups focused on developing potent kinase inhibitors. The established potency (IC50 = 2.5 nM for a closely related analog) of the 2-chloro-4-fluorophenyl group in p38 MAP kinase inhibition [1] provides a strong evidence-based foundation for its inclusion in targeted libraries. This data-driven starting point offers a significant advantage over the hit-or-miss approach of screening generic oxazole analogs.

Complex Biaryl Synthesis via Cross-Coupling

The dual-halogenated scaffold is specifically suited for projects requiring the rapid assembly of molecular complexity. The orthogonal reactivity of the C-Cl and C-F bonds allows for a sequential, chemoselective diversification strategy that is not possible with mono-halogenated or unsubstituted oxazoles. This scenario is most relevant for medicinal chemistry programs aiming to efficiently explore the chemical space around a core oxazole pharmacophore.

Orally Bioavailable Drug Design

Drug discovery teams prioritizing oral bioavailability should consider this compound as a strategic building block. Its significantly higher lipophilicity (XlogP = 2.7) compared to non- or mono-halogenated analogs [2] directly translates to a better predicted absorption profile. Incorporating this scaffold early in a lead optimization program can proactively address pharmacokinetic liabilities that often plague less lipophilic oxazole derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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